2-メチルベンゾイルイソチオシアネート

概要

説明

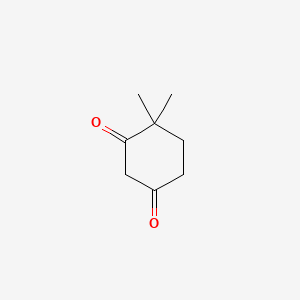

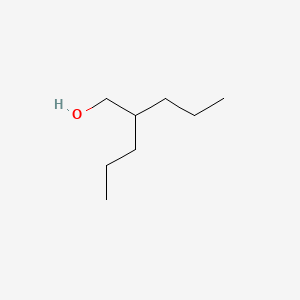

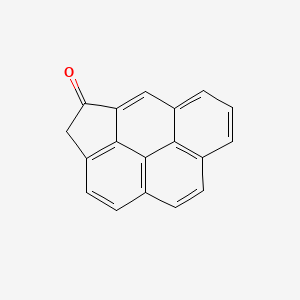

2-Methylbenzoyl isothiocyanate is a sulfur-containing organic molecule. Its molecular formula is C9H7NOS and it has a molecular weight of 177.223 .

Synthesis Analysis

Isothiocyanates, including 2-Methylbenzoyl isothiocyanate, are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines .Molecular Structure Analysis

The molecular structure of 2-Methylbenzoyl isothiocyanate can be represented by the InChI string: InChI=1S/C9H7NOS/c1-7-4-2-3-5-8(7)9(11)10-6-12/h2-5H,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Physical And Chemical Properties Analysis

2-Methylbenzoyl isothiocyanate has a molecular weight of 177.22 . It has a boiling point of 148/20mm . The compound has a XLogP3 of 4.2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .科学的研究の応用

抗菌特性

2-メチルベンゾイルイソチオシアネートを含むイソチオシアネートは、抗菌特性を示すことが発見されています . これらは、さまざまな種類の細菌や真菌の増殖を阻害するため、新しい抗菌剤の開発のための潜在的な候補となります。

抗炎症特性

イソチオシアネートは、抗炎症特性を持つことが示されています . これらは、炎症性サイトカインやその他の炎症メディエーターの産生を阻害することができ、さまざまな炎症性疾患の治療に役立ちます。

抗癌特性

イソチオシアネートの最も重要な用途の1つは、その抗癌特性です . これらは、さまざまな種類の癌細胞の増殖を阻害し、アポトーシス(プログラムされた細胞死)を誘導することが示されており、癌治療のための潜在的な候補となります。

抗酸化特性

イソチオシアネートは、抗酸化特性も示します . これらは、体内の有害なフリーラジカルを中和することができ、それによって細胞を酸化ストレスと損傷から保護します。

化学予防

イソチオシアネートは、化学予防効果があることがわかっています . これらは、発癌物質の活性化を阻害し、解毒酵素の発現を誘導することにより、癌のリスクを軽減します。

甲状腺機能の調節

作用機序

Target of Action

Isothiocyanates, a class of compounds to which 2-methylbenzoyl isothiocyanate belongs, are known to interact with various intracellular targets including cytochrome p 450 (cyp) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

Isothiocyanates are known to modulate a large number of cancer-related targets or pathways including inhibition of cyp enzymes, induction of phase ii enzymes via activation of nf-e2-related factor-2 (nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa b (nf-ĸb), inhibition of macrophage migration inhibitory factor (mif), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Biochemical Pathways

Isothiocyanates, including 2-Methylbenzoyl Isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They govern many intracellular targets and affect various biochemical pathways, including those involved in antioxidant response, tumorigenesis, apoptosis, and cell cycle .

Pharmacokinetics

It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh) followed by enzymatic degradation and n-acetylation .

Result of Action

Isothiocyanates are known to have various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can modulate a large number of cancer-related targets or pathways .

Action Environment

The action of isothiocyanates can be influenced by various factors, including ph and the presence of certain cofactors .

Safety and Hazards

2-Methylbenzoyl isothiocyanate is classified as a combustible liquid. It is harmful if swallowed and harmful to aquatic life . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

将来の方向性

While specific future directions for 2-Methylbenzoyl isothiocyanate are not mentioned in the search results, isothiocyanates in general have potential applications in the development of novel polyurethanes and other useful polymers . They also have potential uses as an anticancer agent and as an inhibitor of bacterial growth.

生化学分析

Biochemical Properties

2-Methylbenzoyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the detoxification pathways, such as glutathione S-transferases. These enzymes catalyze the conjugation of 2-Methylbenzoyl isothiocyanate with glutathione, facilitating its excretion from the body . Additionally, 2-Methylbenzoyl isothiocyanate can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.

Cellular Effects

The effects of 2-Methylbenzoyl isothiocyanate on various types of cells and cellular processes are profound. This compound has been shown to induce oxidative stress in cancer cells, leading to the suppression of metastasis potential . It influences cell function by modulating cell signaling pathways, such as the Akt/NFκB pathway, and altering gene expression related to metastasis . Furthermore, 2-Methylbenzoyl isothiocyanate affects cellular metabolism by depleting glutathione levels, thereby increasing reactive oxygen species (ROS) generation .

Molecular Mechanism

At the molecular level, 2-Methylbenzoyl isothiocyanate exerts its effects through several mechanisms. It binds to and inhibits the activity of enzymes involved in detoxification, such as glutathione S-transferases . This inhibition leads to the accumulation of reactive intermediates, which can cause oxidative damage to cellular components. Additionally, 2-Methylbenzoyl isothiocyanate modulates gene expression by affecting transcription factors such as NFκB, thereby influencing the expression of genes involved in cell survival and apoptosis . The compound also induces DNA damage, contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylbenzoyl isothiocyanate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methylbenzoyl isothiocyanate can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained oxidative stress and persistent alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-Methylbenzoyl isothiocyanate vary with different dosages in animal models. At low doses, this compound can induce beneficial effects such as the inhibition of chemically induced cancer . At high doses, 2-Methylbenzoyl isothiocyanate can exhibit toxic effects, including genotoxicity and oxidative damage . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations .

Metabolic Pathways

2-Methylbenzoyl isothiocyanate is involved in several metabolic pathways, primarily those related to detoxification. It undergoes conjugation with glutathione, facilitated by glutathione S-transferases, leading to the formation of mercapturic acid derivatives . These derivatives are then excreted from the body through urine and bile. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 2-Methylbenzoyl isothiocyanate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of 2-Methylbenzoyl isothiocyanate within tissues can also influence its accumulation and overall bioavailability .

Subcellular Localization

The subcellular localization of 2-Methylbenzoyl isothiocyanate is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 2-Methylbenzoyl isothiocyanate within subcellular structures can affect its interactions with biomolecules and its overall biological activity .

特性

IUPAC Name |

2-methylbenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-7-4-2-3-5-8(7)9(11)10-6-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNGRYSMNUHYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182390 | |

| Record name | 2-Methylbenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28115-85-7 | |

| Record name | 2-Methylbenzoyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione](/img/structure/B1345618.png)

![1H,3H-Naphtho[1,8-cd]thiopyran](/img/structure/B1345620.png)

![Pyrido[2,1,6-de]quinolizine](/img/structure/B1345626.png)